molecular formula C10H11Cl2N3 B4820503 1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride

1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B4820503
M. Wt: 244.12 g/mol
InChI Key: XYCDEBZUXMZCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.0330028 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and studying its reactivity and physical properties in more detail .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions suggest that 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may have antioxidant properties, potentially protecting cells from oxidative damage.

Cellular Effects

The effects of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of reactive oxygen species (ROS) in cells, thereby impacting oxidative stress responses . Additionally, 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may alter the expression of genes involved in antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit or activate enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining cellular redox balance . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmospheric conditions at room temperature . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure may lead to adaptive responses in cells, such as upregulation of antioxidant defense mechanisms.

Dosage Effects in Animal Models

The effects of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is involved in metabolic pathways related to oxidative stress responses. It interacts with enzymes such as glutathione peroxidase and catalase, which play key roles in detoxifying reactive oxygen species . These interactions can affect metabolic flux and the levels of metabolites involved in redox balance.

Transport and Distribution

Within cells and tissues, 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in modulating cellular responses.

Subcellular Localization

The subcellular localization of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria, where it can exert its effects on oxidative stress responses . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its biological activity.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDEBZUXMZCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585832
Record name 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30153-85-6
Record name 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.